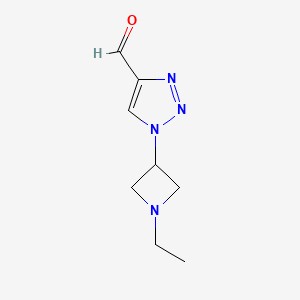

1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(1-ethylazetidin-3-yl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-2-11-4-8(5-11)12-3-7(6-13)9-10-12/h3,6,8H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYFYCJIWKSWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The triazole group in your compound is a common feature in many pharmaceuticals and is known for its versatile biological activity. It can interact with various enzymes and receptors in the body, leading to diverse therapeutic effects .

The mode of action of such compounds typically involves binding to a specific target, such as an enzyme or receptor, and modulating its activity. This can lead to changes in biochemical pathways and cellular functions .

Pharmacokinetics, or how the body affects a drug, is a crucial aspect of drug action. It involves absorption, distribution, metabolism, and excretion (ADME) of the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can influence its pharmacokinetics .

The result of the compound’s action would depend on its specific targets and mode of action. It could range from inhibiting a pathological process, killing harmful cells, or correcting a biochemical imbalance .

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .

Biological Activity

1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₂N₄O. The presence of the triazole ring and the azetidine moiety contributes to its unique biological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : This is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known "click" reaction that allows for high yields and specificity.

- Substitution Reactions : Subsequent steps involve introducing the ethylazetidine group and forming the aldehyde functionality.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For example:

- Cell Line Studies : Compounds structurally related to this compound have shown IC50 values ranging from 0.5 μM to 5 μM against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

| Compound | Anticancer Activity (IC50) | Target Cell Lines |

|---|---|---|

| 1-(1-Ethylazetidin-3-yl)-1H-triazole | 0.5 - 5 μM | MCF-7, HCT116 |

| Related Triazole Derivative | 2.6 μM | A549 (lung cancer) |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Pathogen Inhibition : Studies show that triazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

| Pathogen | MIC Value (μg/mL) | Comparison |

|---|---|---|

| E. coli | 8 - 16 | Comparable to ampicillin |

| S. aureus | 4 - 8 | Comparable to penicillin |

The mechanisms by which 1-(1-ethylazetidin-3-yl)-1H-triazole-4-carbaldehyde exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Interaction : It may bind to specific receptors that modulate cellular pathways related to growth and survival .

Case Studies

Several case studies highlight the potential of triazole derivatives in clinical applications:

- Cytotoxicity in Leukemic Cells : A study demonstrated that certain triazoles induce apoptosis in leukemic cells through mechanisms involving DNA damage and mitochondrial dysfunction .

- Broad-Spectrum Antibacterial Activity : Research has shown that triazole-containing compounds are effective against antibiotic-resistant strains, underscoring their potential as therapeutic agents .

Comparative Analysis

A comparative analysis with similar compounds reveals how structural variations affect biological activity:

| Compound | Structure Features | Anticancer Activity (IC50) | Antimicrobial Efficacy |

|---|---|---|---|

| 1-(1-Ethylazetidin-3-yl)-triazole | Ethylazetidine group | Significant | Effective against E. coli |

| N-(4-thiocyanatophenyl)-triazole | Thiocyanate substitution | Moderate | Variable efficacy |

Scientific Research Applications

Medicinal Chemistry

1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has shown promise in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its ability to form derivatives through reactions such as oxidation and reduction enhances its utility in drug development. The triazole ring is known for its biological activity, including antifungal and anticancer properties, making this compound a candidate for further investigation in therapeutic applications .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate. It can undergo various transformations to yield more complex molecules. For instance:

- Oxidation : The aldehyde group can be oxidized to carboxylic acids.

- Reduction : It can be reduced to form alcohols.

- Substitution Reactions : The triazole ring can participate in nucleophilic substitution reactions.

These reactions are critical for the synthesis of complex organic compounds used in various applications.

Material Science

The compound's unique structural features also make it suitable for applications in material science. It can be utilized in the development of novel materials with specific properties, such as polymers or coatings that require enhanced stability or reactivity due to the presence of triazole and azetidine functionalities .

Case Studies

Several studies have explored the applications of similar triazole compounds, providing insights into their potential:

- Antimicrobial Activity : Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study on related triazoles showed that modifications at the azetidine position could enhance efficacy against various pathogens .

- Synthesis of Bioactive Compounds : A case study highlighted the use of triazole-based compounds in synthesizing bioactive molecules through click chemistry methods. This approach allows for efficient construction of complex structures that could lead to new therapeutic agents .

- Catalytic Applications : Some derivatives have been explored as catalysts in organic reactions. Their ability to stabilize transition states due to the presence of nitrogen atoms in the triazole ring enhances reaction rates and selectivity .

Comparison with Similar Compounds

This section compares the structural, synthetic, and functional characteristics of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde with analogous triazole-4-carbaldehydes.

Structural and Physicochemical Properties

Key Observations :

- The azetidine substituent in the target compound introduces a strained, polar cyclic amine, likely improving aqueous solubility compared to aryl analogs (e.g., phenyl or nitrophenyl derivatives) .

- Fluorinated derivatives (e.g., 3-fluorophenyl, trifluoroethyl) exhibit enhanced pharmacokinetic profiles due to fluorine’s electronegativity and lipophilicity modulation .

- The 4-nitrophenyl variant is a key intermediate for synthesizing alkylated triazoles via Cornforth rearrangement .

Target Compound:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 1-ethylazetidin-3-yl azide and propargyl aldehyde.

Post-Functionalization : Formylation via Vilsmeier-Haack reaction on a pre-formed triazole.

Comparable Syntheses:

- 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Synthesized via cycloaddition of 4-nitrophenyl azide with 3-dimethylaminoacrolein, scalable to multigram quantities .

- 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde : Derived from o-nitroaniline, followed by fluorophenyl azide formation and cycloaddition .

- 1-Ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde : Likely prepared via alkylation of pre-formed triazole with ethyl and methyl groups .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(1-ethylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves three key stages:

- Stage 1: Preparation of azide or azide-containing intermediates

- Stage 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole core

- Stage 3: Introduction or modification of the aldehyde group at the 4-position of the triazole ring

The ethylazetidinyl substituent is introduced either by using an azide precursor bearing the ethylazetidine moiety or by post-cycloaddition functionalization.

Preparation of the 1,2,3-Triazole Core via CuAAC

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone reaction for synthesizing 1,2,3-triazoles, including the target compound. This reaction proceeds under mild conditions with high regioselectivity, producing 1,4-disubstituted 1,2,3-triazoles.

- Azide precursor: An azide functionalized with the 1-ethylazetidin-3-yl group is prepared by nucleophilic substitution of a corresponding halide (e.g., bromide) with sodium azide in polar solvents like water or acetonitrile.

- Alkyne precursor: 3,3-Diethoxyprop-1-yne or similar alkynes bearing protected aldehyde functionalities are used to introduce the aldehyde moiety after cycloaddition.

The CuAAC reaction is catalyzed by Cu(I) salts (e.g., CuSO4 with sodium ascorbate) at room temperature or slightly elevated temperatures to yield 1-(1-ethylazetidin-3-yl)-1,2,3-triazole derivatives.

Introduction of the Aldehyde Group at the 4-Position

The aldehyde group at the 4-position of the triazole ring is introduced either by:

- Using alkynes bearing masked aldehyde groups (e.g., acetal-protected aldehydes like 3,3-diethoxyprop-1-yne) in the CuAAC step, followed by acidic hydrolysis to reveal the free aldehyde.

- Alternatively, direct oxidation of methyl or hydroxymethyl substituents at the 4-position of the triazole ring can be employed.

This step is crucial for obtaining the 1H-1,2,3-triazole-4-carbaldehyde scaffold.

Functionalization with the 1-Ethylazetidin-3-yl Substituent

The azetidine ring with an ethyl substituent at the nitrogen can be introduced by:

- Starting from 1-ethylazetidin-3-yl azide as the azide component in the CuAAC reaction.

- Alternatively, post-triazole formation substitution reactions at the N1 position, though less common due to lower regioselectivity.

The ethylazetidine moiety imparts enhanced biological and chemical properties to the molecule, making it valuable for applications such as protein modification reagents.

Representative Preparation Method (Based on Patent CN109456275A and Related Literature)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| S1 | Sodium azide, 1-ethylazetidin-3-yl bromide, polar solvent (water/acetonitrile) | Nucleophilic substitution to prepare 1-ethylazetidin-3-yl azide | High conversion, careful control of molar ratios (1.5:1 to 3:1 azide to bromide) |

| S2 | 1-ethylazetidin-3-yl azide, 3,3-diethoxyprop-1-yne, Cu(I) catalyst, organic base, room temp | CuAAC to form 1-(1-ethylazetidin-3-yl)-1,2,3-triazole with acetal-protected aldehyde | High regioselectivity, mild conditions |

| S3 | Acidic hydrolysis (methanesulfonic acid or trifluoromethanesulfonic acid), toluene, tert-butyl dimethyl silyl triflate catalyst, 50-60°C, 6-10 h | Deprotection of acetal to yield this compound | Yields ~80-86%, colorless transparent liquid |

This procedure is adapted from similar triazole preparation methods with tert-butyl substituents, modified for the ethylazetidinyl group.

Analytical and Research Findings on Preparation

- Reaction conditions: Mild temperatures (50-60°C) and use of strong acids facilitate efficient acetal deprotection without degrading the triazole ring.

- Catalysts: Use of tert-butyl dimethyl silyl triflate as a catalyst improves reaction rates and yields.

- Purification: Decolorization with activated carbon, filtration, and vacuum distillation (e.g., 80°C/12 mmHg) yield pure product.

- Yield: Consistently high yields (80-86%) have been reported for similar 1-substituted triazole-4-carbaldehydes.

- Structural confirmation: Characterization by NMR, LC-MS, and IR spectroscopy confirms the aldehyde functionality and triazole core integrity.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Azide to alkyl bromide molar ratio | 1.5:1 to 3:1 | Ensures complete azide formation |

| CuAAC catalyst | Cu(I) salts (e.g., CuSO4 + sodium ascorbate) | Standard for regioselective cycloaddition |

| Acetal deprotection acid | Methanesulfonic acid or trifluoromethanesulfonic acid | Strong acid needed for efficient hydrolysis |

| Reaction temperature (deprotection) | 50-60°C | Mild to prevent side reactions |

| Reaction time (deprotection) | 6-10 hours | Optimized for full conversion |

| Purification | Activated carbon treatment, filtration, vacuum distillation | Produces colorless, pure aldehyde product |

| Yield | 80-86% | High efficiency for industrial and research purposes |

Research Insights on Functionalization and Application

Recent studies highlight that 1H-1,2,3-triazole-4-carbaldehyde derivatives, including those with N1-substituents like ethylazetidinyl groups, serve as effective reagents for site-specific protein N-terminal modification under mild conditions. The aldehyde group facilitates formation of stable 4-imidazolidinone rings with protein N-termini, enabling bioconjugation applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.